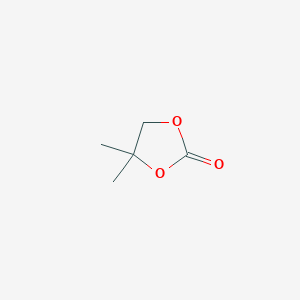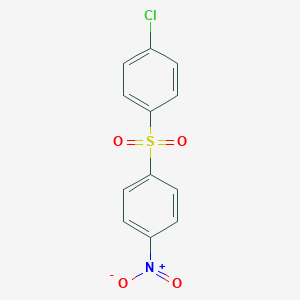![molecular formula C33H57BiO6 B141454 (E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one CAS No. 142617-53-6](/img/structure/B141454.png)
(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one is a useful research compound. Its molecular formula is C33H57BiO6 and its molecular weight is 758.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalyse in der organischen Synthese
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismut(III) dient als Katalysator in der organischen Synthese, insbesondere bei intramolekularen Diels-Alder-Reaktionen. Diese Reaktion ist ein Eckpfeiler in der synthetischen organischen Chemie und ermöglicht die Konstruktion von sechsgliedrigen Ringen mit hoher Stereoselektivität .
DNA-Forschung
In der Biochemie wirkt diese Verbindung als Einzel-Elektronendonor für Studien zum Überschusselektronentransfer in DNA. Diese Anwendung ist entscheidend für das Verständnis der Elektronentransfermechanismen, die die Struktur und Funktion von DNA beeinflussen können .
Enantioselektive Synthese
Die Verbindung wird in der enantioselektiven Synthese verwendet, die für die Herstellung von Molekülen mit spezifischer Chiralität unerlässlich ist. Chirale Moleküle haben wichtige Auswirkungen auf Pharmazeutika, da die Enantiomere eines Moleküls unterschiedliche biologische Aktivitäten haben können .
Borylierungsreaktionen
Es wird auch in Borylierungsreaktionen verwendet, die wichtig sind, um Bor in Moleküle einzubringen. Borhaltige Verbindungen haben vielfältige Anwendungen, unter anderem in der Medikamentenentwicklung und Materialwissenschaft .
Hydrohydrazinierung und Hydroazidierung
Diese Bismutverbindung ist an Hydrohydrazinierungs- und Hydroazidierungsreaktionen beteiligt. Diese Reaktionen sind wertvoll, um Stickstofffunktionen in organische Moleküle einzuführen, was ein wichtiger Schritt bei der Synthese vieler Pharmazeutika ist .
Oxidative Carbonylierung von Phenol
Eine weitere Anwendung liegt in der oxidativen Carbonylierung von Phenol. Dieser Prozess ist Teil der Synthese wertvoller Zwischenprodukte für Polymere und Weichmacher .
Dünnschichtdeposition
In der Materialwissenschaft kann Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismut(III) als Vorläufer für die Dünnschichtdeposition verwendet werden. Dünne Filme haben eine breite Palette von Anwendungen, von Elektronik bis hin zu Schutzbeschichtungen .
Keramikfilm-Bildung
Schließlich dient es als Vorläufer bei der aerosolgestützten chemischen Gasphasenabscheidung (CVD) von mischleitfähigen Keramikfilmen. Diese Keramikfilme werden in verschiedenen High-Tech-Anwendungen eingesetzt, darunter Sensoren und Brennstoffzellen .
Wirkmechanismus
Target of Action
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) is a metal-organic compound It’s known that metal-organic compounds can interact with various biological targets, including enzymes and other proteins, depending on their structure and the nature of the metal ion .
Mode of Action
It’s known that this compound can act as an air-stable ligand for metal catalysts . This means it can bind to metal ions, facilitating various chemical reactions. The compound’s structure, characterized by D3 symmetry and a distorted anti-prismatic coordination geometry , may influence its interaction with targets.
Biochemical Pathways
Metal-organic compounds can influence various biochemical pathways depending on their structure and the nature of the metal ion .
Pharmacokinetics
It’s known that the compound has a melting point of 114-116°c and decomposes at 295°c . These properties may influence its bioavailability.
Result of Action
As a metal-organic compound, it may have various effects depending on its structure, the nature of the metal ion, and the biological targets it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III). For instance, the compound’s stability and reactivity can be influenced by temperature . Furthermore, the compound’s interaction with its targets can be influenced by the pH and the presence of other ions in the environment .
Eigenschaften
IUPAC Name |
5-bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHBPQSSVCRFST-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Bi](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57BiO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142617-53-6 |
Source


|
| Record name | Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B141387.png)

![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)



![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)

